molecular formula C10H16N2O B14436500 (E)-1-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-N-(prop-2-yn-1-yl)methanimine CAS No. 74807-89-9

(E)-1-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-N-(prop-2-yn-1-yl)methanimine

Cat. No.: B14436500
CAS No.: 74807-89-9
M. Wt: 180.25 g/mol
InChI Key: JKXBLYHSBGEMQB-JTQLQIEISA-N
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Description

(E)-1-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-N-(prop-2-yn-1-yl)methanimine is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring, a methoxymethyl group, and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-N-(prop-2-yn-1-yl)methanimine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a base.

    Addition of the Propynyl Group: The propynyl group can be added through a Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-N-(prop-2-yn-1-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl or propynyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxymethyl chloride in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-1-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-N-(prop-2-yn-1-yl)methanimine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (E)-1-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-N-(prop-2-yn-1-yl)methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-N-(prop-2-yn-1-yl)methanimine is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

74807-89-9

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]-N-prop-2-ynylmethanimine

InChI

InChI=1S/C10H16N2O/c1-3-6-11-9-12-7-4-5-10(12)8-13-2/h1,9-10H,4-8H2,2H3/t10-/m0/s1

InChI Key

JKXBLYHSBGEMQB-JTQLQIEISA-N

Isomeric SMILES

COC[C@@H]1CCCN1C=NCC#C

Canonical SMILES

COCC1CCCN1C=NCC#C

Origin of Product

United States

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